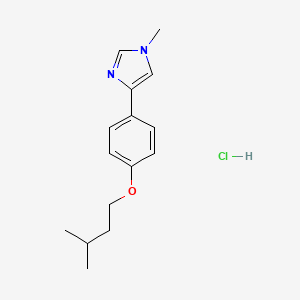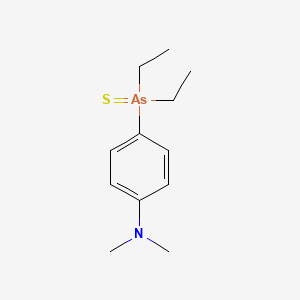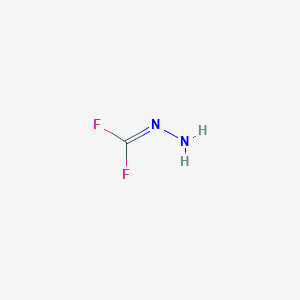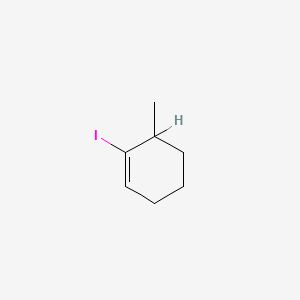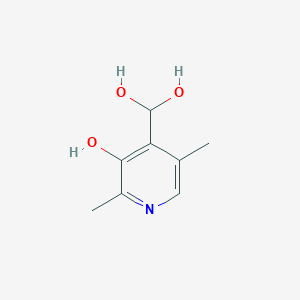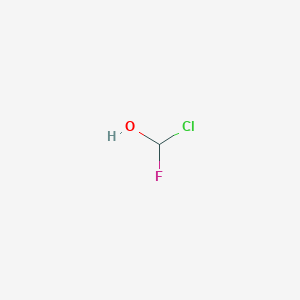
Dimethyl 3,7-dimethyldeca-2,6-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a derivative of 3,7-dimethyldeca-2,6-dienedioic acid, characterized by the presence of two ester groups. This compound is notable for its unique structure, which includes multiple double bonds and ester functionalities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,7-dimethyldeca-2,6-dienedioate typically involves the esterification of 3,7-dimethyldeca-2,6-dienedioic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,7-dimethyldeca-2,6-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3,7-dimethyldeca-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of dimethyl 3,7-dimethyldeca-2,6-dienedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-decadienedioic acid: A similar compound with a slightly different structure, lacking the methyl groups.
1,10-dimethyl (2E,6E)-3,7-dimethyldeca-2,6-dienedioate: Another ester derivative with a similar backbone.
Uniqueness
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38609-53-9 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
dimethyl 3,7-dimethyldeca-2,6-dienedioate |
InChI |
InChI=1S/C14H22O4/c1-11(8-9-13(15)17-3)6-5-7-12(2)10-14(16)18-4/h6,10H,5,7-9H2,1-4H3 |
Clé InChI |
ILVKUYSWZXKIAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=O)OC)C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
